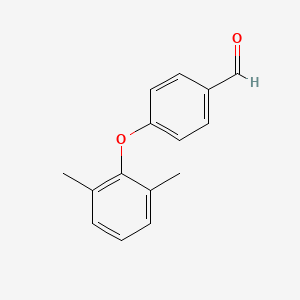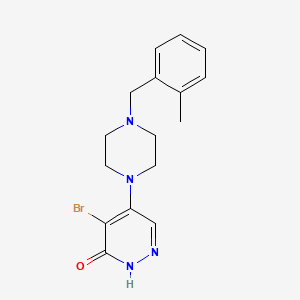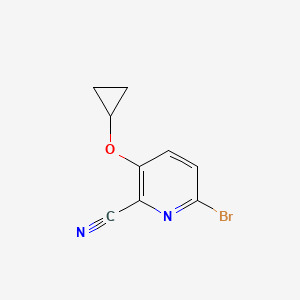
4-(2,6-Dimethylphenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a benzaldehyde group attached to a 2,6-dimethylphenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)benzaldehyde typically involves the reaction of 2,6-dimethylphenol with 4-formylbenzoic acid or its derivatives. One common method is the Williamson ether synthesis, where 2,6-dimethylphenol is reacted with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-(2,6-Dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(2,6-Dimethylphenoxy)benzoic acid.
Reduction: 4-(2,6-Dimethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(2,6-Dimethylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,6-Dimethylphenoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
Benzaldehyde: Lacks the dimethylphenoxy group, making it less sterically hindered.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the dimethylphenoxy group, affecting its reactivity and solubility.
2,6-Dimethylbenzaldehyde: Similar steric properties but lacks the ether linkage.
Uniqueness
4-(2,6-Dimethylphenoxy)benzaldehyde is unique due to the combination of the aldehyde and dimethylphenoxy groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specialized applications in synthesis and research.
特性
CAS番号 |
108934-22-1 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
4-(2,6-dimethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-12(2)15(11)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |
InChIキー |
DOWWKQOZDDRIBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)






